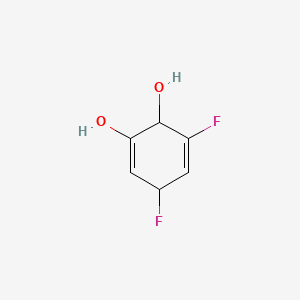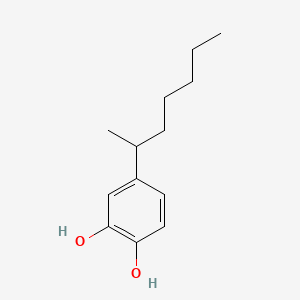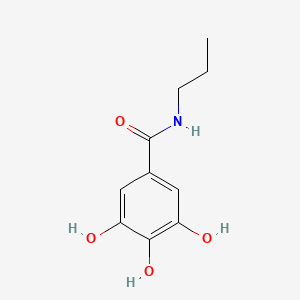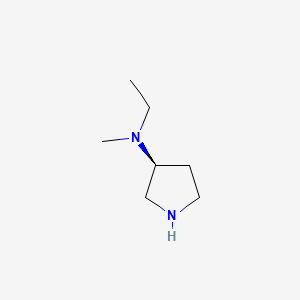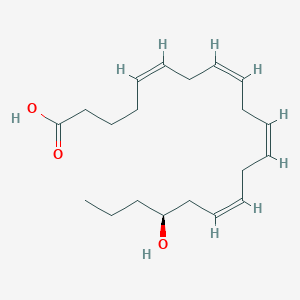
17(S)-HETE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17(S)-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid, commonly known as 17(S)-HETE, is a bioactive lipid derived from arachidonic acid. It is part of the hydroxyeicosatetraenoic acids (HETEs) family, which are important signaling molecules involved in various physiological and pathological processes. This compound is known for its role in inflammation, vascular biology, and cancer biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
17(S)-HETE can be synthesized through the enzymatic oxidation of arachidonic acid by lipoxygenases, specifically 12/15-lipoxygenase. The reaction typically involves the use of purified enzymes and controlled conditions to ensure the production of the specific S-enantiomer.
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches, including the use of genetically modified microorganisms that express the necessary lipoxygenase enzymes. These microorganisms can be cultured in large bioreactors, where arachidonic acid is introduced as a substrate, and the product is subsequently extracted and purified.
Analyse Des Réactions Chimiques
Types of Reactions
17(S)-HETE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.
Reduction: Reduction reactions can convert this compound to less active metabolites.
Substitution: Substitution reactions can modify the hydroxyl group, altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under mild conditions to introduce new functional groups.
Major Products
Oxidation: Leads to the formation of 17-oxo-eicosatetraenoic acid.
Reduction: Produces 17-hydroxy derivatives with altered activity.
Substitution: Results in various esterified or etherified derivatives.
Applications De Recherche Scientifique
17(S)-HETE has a wide range of applications in scientific research:
Chemistry: Used as a standard for analytical methods and in the study of lipid oxidation pathways.
Biology: Investigated for its role in cell signaling, inflammation, and immune responses.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases, cardiovascular conditions, and cancer.
Industry: Utilized in the development of diagnostic assays and as a biomarker for certain diseases.
Mécanisme D'action
17(S)-HETE exerts its effects through several mechanisms:
Molecular Targets: It binds to specific receptors on cell surfaces, such as G-protein coupled receptors, initiating signaling cascades.
Pathways Involved: It activates pathways related to inflammation, such as the NF-κB pathway, and modulates the activity of enzymes like cyclooxygenases and lipoxygenases.
Comparaison Avec Des Composés Similaires
Similar Compounds
15(S)-HETE: Another hydroxyeicosatetraenoic acid with similar but distinct biological activities.
12(S)-HETE: Known for its role in platelet aggregation and vascular biology.
5(S)-HETE: Involved in leukotriene biosynthesis and immune responses.
Uniqueness
17(S)-HETE is unique due to its specific role in modulating vascular tone and its potential anti-cancer properties. Unlike other HETEs, it has a distinct stereochemistry that influences its interaction with biological targets and its overall bioactivity.
Propriétés
IUPAC Name |
(5Z,8Z,11Z,14Z,17S)-17-hydroxyicosa-5,8,11,14-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12-/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPIPPRXLIDJKN-LNRPRRCASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347697 |
Source


|
| Record name | 17(S)-HETE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183509-25-3 |
Source


|
| Record name | 17(S)-HETE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The research paper focuses on Arsenic Trioxide's effects on Cytochrome P450 enzymes and arachidonic acid metabolism. How does this relate to 17(S)-HETE?
A1: this compound (17(S)-Hydroxy-eicosatetraenoic acid) is a bioactive lipid metabolite produced from arachidonic acid via the cytochrome P450 (CYP450) pathway. While the paper doesn't directly focus on this compound, it investigates how Arsenic Trioxide (ATO) alters the expression of specific CYP450 enzymes in mice livers []. Since CYP450 enzymes are involved in this compound synthesis, this research provides valuable insights into how ATO exposure could potentially disrupt the balance of arachidonic acid metabolites, including this compound, within the liver. This is significant because alterations in this compound levels have been linked to various physiological and pathological processes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B573785.png)
![ACETAMIDE,N-HYDROXY-N-[3-(HYDROXYMETHYL)PHENYL]-](/img/structure/B573787.png)
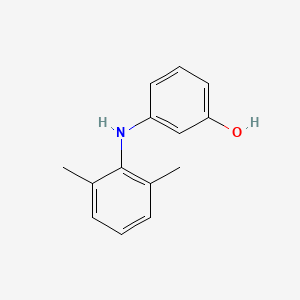
![3-Isopropylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B573790.png)
